Diethyl pyridine-2,5-dicarboxylate

Bio-based polyesters Crystallinity Thermal properties

Diethyl pyridine-2,5-dicarboxylate's unique 2,5-substitution is essential for semi-crystalline bio-polyesters and predictable MOF topologies, unlike its 2,4- or 2,6-isomers. This high-purity (>98%) monomer ensures reproducible research and scalable development for sustainable materials and coordination chemistry applications.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 5552-44-3
Cat. No. B1347366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl pyridine-2,5-dicarboxylate
CAS5552-44-3
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1)C(=O)OCC
InChIInChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-9(12-7-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3
InChIKeyAFWWHZBUQWEDLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl pyridine-2,5-dicarboxylate (CAS 5552-44-3) Procurement and Application Overview


Diethyl pyridine-2,5-dicarboxylate (CAS 5552-44-3), also known as diethyl 2,5-pyridinedicarboxylate, is a pyridine diester characterized by a central pyridine ring substituted with ethyl carboxylate groups at the 2 and 5 positions . This substitution pattern distinguishes it from other pyridine dicarboxylate regioisomers (2,4- and 2,6-) and endows it with unique electronic and steric properties [1]. The compound is primarily employed as a versatile building block in organic synthesis, notably in the preparation of coordination polymers, metal-organic frameworks (MOFs), and as a monomer for bio-based polyesters [1]. Its commercial availability is typically in >98% purity, as a white to light brown crystalline solid with a melting point of 44-47°C .

Diethyl pyridine-2,5-dicarboxylate: Why Regioisomer Substitution Is Not Feasible


Generic substitution among pyridine dicarboxylate regioisomers (2,4-, 2,5-, 2,6-) is not scientifically sound due to fundamental differences in molecular geometry and electronic distribution, which directly translate to divergent performance in downstream applications [1]. The 2,5-substitution pattern provides a specific geometry that dictates polymer crystallinity, mimicking the behavior of petroleum-derived diethyl terephthalate, whereas the 2,4-isomer yields amorphous materials similar to diethyl isophthalate [1]. This is a consequence of the different angles and distances between the ester groups, impacting coordination chemistry and the macroscopic properties of the resulting materials. Therefore, a direct replacement of diethyl pyridine-2,5-dicarboxylate with its 2,4- or 2,6- isomers will result in polymers or MOFs with entirely different thermal, mechanical, and structural characteristics, compromising research reproducibility and product quality [2].

Quantitative Evidence for the Differentiated Procurement of Diethyl pyridine-2,5-dicarboxylate


Polymer Crystallinity: 2,5-Regioisomer Yields Crystalline Polyesters, Distinct from Amorphous 2,4-Analog

The 2,5-substitution pattern of diethyl pyridine-2,5-dicarboxylate is a critical determinant of final polymer properties. In a head-to-head comparison using enzymatic polymerization with aliphatic diols, polymers derived from the 2,5-diester exhibited crystalline behavior, whereas those from the 2,4-diester were amorphous [1]. Differential Scanning Calorimetry (DSC) analysis directly linked the thermal behavior of diethyl pyridine-2,5-dicarboxylate-based polymers to that of crystalline diethyl terephthalate (DET), while the 2,4-isomer's polymers mirrored the amorphous profile of diethyl isophthalate (DEI) [1].

Bio-based polyesters Crystallinity Thermal properties

Polymer Molecular Weight: 2,5-Diester Polymers Achieve Significantly Higher Mn and Mw vs. 2,6-Analog

In a direct comparative study of enzymatic polymerizations, diethyl pyridine-2,5-dicarboxylate (PD25) produced polymers with significantly higher molecular weights than its 2,6-regioisomer counterpart (PD26) [1]. When reacted with 1,8-octanediol (ODO), the polymer from the 2,5-diester reached an Mn of 4800 Da and Mw of 10,800 Da. In stark contrast, the polymer derived from the 2,6-diester under the same conditions only achieved an Mn of 3200 Da and Mw of 7000 Da, corresponding to a maximum degree of polymerization (DP) of only 11 [1].

Enzymatic polymerization Molecular weight Polyester synthesis

Monomer Conversion Efficiency: 2,5-Diester Achieves High Yields in Enzymatic Polymerizations

The efficiency of monomer incorporation is crucial for both cost-effectiveness and polymer quality. In solventless enzymatic polymerizations, diethyl pyridine-2,5-dicarboxylate (PD25) demonstrated consistently high monomer conversions. When reacted with 1,6-hexanediol (HDO) and 1,8-octanediol (ODO), conversions reached ≥95% [1]. Even with the less reactive 1,4-butanediol (BDO), conversions were still high, ranging from 85 to 91% [1]. This high conversion efficiency ensures minimal monomer waste and a more uniform polymer product.

Monomer conversion Enzymatic catalysis Polymer yield

FT-IR Spectroscopic Distinction: Unique Double-Peak Fingerprint vs. Diethyl Terephthalate

The chemical structure of diethyl pyridine-2,5-dicarboxylate (PD25) imparts a unique and easily identifiable spectroscopic signature in its derived polymers, enabling clear differentiation from petroleum-based analogs like diethyl terephthalate (DET) [1]. FT-IR analysis revealed that polymers containing DET exhibit a single representative peak at 1578 cm⁻¹ in the 1614–1548 cm⁻¹ region. In contrast, polymers synthesized from PD25 display a characteristic double peak at 1594 cm⁻¹ and 1571 cm⁻¹ [1]. This distinct pattern is consistently preserved across polymers synthesized with different aliphatic diols [1].

FT-IR spectroscopy Polymer characterization Quality control

Defined Application Scenarios for Diethyl pyridine-2,5-dicarboxylate


Synthesis of Crystalline Bio-Based Polyesters as PET Analogs

Diethyl pyridine-2,5-dicarboxylate is the monomer of choice for developing semi-crystalline, bio-based polyesters intended to mimic the thermal and mechanical properties of polyethylene terephthalate (PET). As demonstrated by DSC analysis, polymers derived from this 2,5-diester exhibit the crystalline behavior required for engineering plastics, a property not achievable with the 2,4-regioisomer [1]. This application leverages the high monomer conversion rates (≥95%) and the ability to achieve higher molecular weights (Mn = 4800 Da) compared to the 2,6-isomer, making it suitable for sustainable packaging and fiber applications [1].

Building Block for Metal-Organic Frameworks (MOFs) with Defined Geometry

The 2,5-substitution pattern offers a specific N,O-chelating geometry and a defined angle between coordinating groups, which is crucial for constructing metal-organic frameworks (MOFs) with predictable pore sizes and topologies. The diester form provides enhanced solubility in organic solvents compared to the parent dicarboxylic acid, facilitating solution-based MOF synthesis and post-synthetic modification . This predictable geometry distinguishes it from other regioisomers and is essential for applications in gas storage, separation, and catalysis .

Precursor for Functional Pyridine Derivatives via Cross-Coupling

The ethyl ester moieties of diethyl pyridine-2,5-dicarboxylate serve as excellent handles for further functionalization. While direct comparative data is lacking, its reactivity in cross-coupling reactions is established, and the unique 2,5-substitution pattern dictates the regiochemistry of any subsequent derivatization . This makes it a valuable, non-interchangeable scaffold for medicinal chemistry and ligand synthesis, where the precise positioning of functional groups is paramount. Researchers procuring this compound benefit from its high purity (>98%), which ensures reliable and reproducible synthetic outcomes .

Spectroscopic Standard for Quality Control of Pyridine-Based Polymers

The distinct FT-IR double peak at 1594 and 1571 cm⁻¹, characteristic of polymers derived from diethyl pyridine-2,5-dicarboxylate, provides a robust analytical marker for quality control [1]. This fingerprint allows manufacturers and researchers to rapidly confirm the identity and incorporation of the bio-based monomer in a polymer matrix and to differentiate the final product from its petroleum-based counterpart (diethyl terephthalate), which exhibits only a single peak in this region [1]. This non-destructive method is critical for ensuring batch-to-batch consistency and validating the sustainable content of new materials.

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